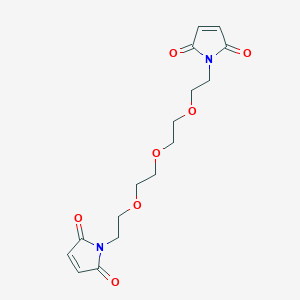

BM-PEG3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSKXCXEFLTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391539 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960257-46-9 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of BM-PEG3

For researchers, scientists, and drug development professionals, understanding the molecular architecture and reactivity of crosslinking agents is paramount. BM-PEG3 (1,11-Bis-maleimidotetraethyleneglycol) is a key reagent in the field of bioconjugation, enabling the covalent linkage of biomolecules. This guide provides a detailed examination of its structure, properties, and common applications, complete with experimental protocols and pathway visualizations.

Molecular Structure and Properties of this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1] Its structure consists of three key components: two terminal maleimide (B117702) groups and a central polyethylene (B3416737) glycol (PEG) spacer.

-

Maleimide Groups: These moieties are highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[2] This reaction is most efficient at a pH range of 6.5-7.5.[3]

-

PEG3 Spacer: The central spacer is a hydrophilic chain of three ethylene (B1197577) glycol units. This PEG linker imparts several advantageous properties to the molecule and its conjugates, including increased water solubility, reduced aggregation, and potentially lower immunogenicity.[4]

The systematic name for this compound is 1,11-bis(maleimido)triethylene glycol.[1]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 352.34 g/mol | [3][4][5] |

| Empirical Formula | C₁₆H₂₀N₂O₇ | [4][5] |

| Spacer Arm Length | 17.8 Å | [3] |

| Physical Form | White to off-white solid | |

| Solubility | Water soluble | [4] |

| Reactivity | Sulfhydryl groups (-SH) | [4] |

Synthesis of Bis-Maleimide PEG Linkers

While this compound is readily available commercially, understanding its synthesis provides valuable context for its application. A general, representative protocol for the synthesis of a bis-maleimide PEG derivative is outlined below. This is a plausible synthetic route, though the precise industrial synthesis of this compound may be proprietary.

Representative Synthesis Protocol

The synthesis can be envisioned as a two-step process:

-

Activation of the PEG Diol: The terminal hydroxyl groups of triethylene glycol are first activated, for example, by conversion to a better leaving group like a tosylate.

-

Reaction with Maleimide: The activated PEG is then reacted with a source of the maleimide group to form the final product.

A more direct approach involves the reaction of a diamino-PEG with maleic anhydride (B1165640), followed by cyclization.

Step 1: Formation of N-(amino-PEG3)-maleamic acid

-

Dissolve 1,11-diamino-triethylene glycol in a suitable aprotic solvent such as dioxane.

-

Add a solution of maleic anhydride in the same solvent dropwise at a controlled temperature (e.g., 70°C). A mild base like DMAP can be used as a catalyst.

-

Allow the reaction to proceed for several hours.

-

Cool the reaction mixture and precipitate the product by adding a non-polar solvent like cold diethyl ether.

-

Collect the solid product by filtration and wash with the precipitating solvent.

Step 2: Cyclization to form this compound

-

Dissolve the intermediate from Step 1 in a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.

-

Heat the mixture (e.g., at 80°C) for a defined period to induce cyclization to the maleimide.

-

Remove the solvent under vacuum.

-

Purify the resulting product, for instance, by recrystallization from a mixture of a polar and non-polar solvent (e.g., DCM and diethyl ether) to yield the final bis-maleimide PEG3 product.[6]

Experimental Protocols for this compound Applications

The primary utility of this compound lies in its ability to crosslink molecules containing sulfhydryl groups. Below are detailed protocols for two major applications: antibody-drug conjugation and PROTAC-mediated protein degradation.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing drug to an antibody via interchain disulfide bond reduction, followed by reaction with a bis-maleimide linker like this compound.

Materials:

-

Antibody (e.g., IgG)

-

This compound

-

Thiol-containing drug

-

Reduction Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 2-10 mg/mL in Reduction Buffer.

-

Add a calculated molar excess of DTT to the antibody solution to achieve the desired number of free sulfhydryl groups. For partial reduction of hinge disulfides, a 2-5 fold molar excess is often a good starting point.

-

Incubate at 37°C for 30-60 minutes.

-

Immediately remove excess DTT using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the thiol-containing drug and this compound in a 1:1 molar ratio in anhydrous DMSO or DMF.

-

Add the drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker over the antibody is 5-10 fold.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM.

-

Incubate for an additional 15-30 minutes.

-

Purify the resulting ADC from unreacted drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

-

Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

The following diagram illustrates the workflow for ADC synthesis.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Bis-Mal-PEG | AxisPharm [axispharm.com]

- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 4. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]

- 5. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) - CD BioSciences [celluars.com]

- 6. atlantis-press.com [atlantis-press.com]

BM-PEG3: A Technical Guide to Chemical Properties and Synthesis for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of BM-PEG3 (1,11-bismaleimido-triethylenegcol), a homobifunctional crosslinking agent crucial for researchers, scientists, and drug development professionals. This document outlines the key characteristics of this compound, a detailed, representative synthesis protocol, and its primary mechanism of action in bioconjugation.

Core Chemical Properties of this compound

This compound is a maleimide-activated polyethylene (B3416737) glycol (PEG) compound designed for the efficient crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][2][3] The central triethylene glycol spacer enhances the water solubility and stability of the crosslinker and the resulting conjugates.[1][4]

| Property | Value | Citation(s) |

| Systematic Name | 1,11-bismaleimido-triethyleneglycol | [1] |

| Synonyms | BM(PEG)3, 1,11-Bis-maleimidotetraethyleneglycol | [5][6] |

| Molecular Formula | C₁₆H₂₀N₂O₇ | [1][] |

| Molecular Weight | 352.34 g/mol | [1][5][] |

| Appearance | White to light yellow solid/powder | [1][5] |

| Solubility | Soluble in water and organic solvents like DMSO and DMF | [1][5][6] |

| Reactive Groups | Maleimide (B117702) (at both ends) | [1] |

| Reactive Towards | Sulfhydryl groups (-SH) | [1] |

| Spacer Arm Length | 17.8 Å | [2][8] |

| Storage Conditions | 2-8°C, desiccated. Sensitive to moisture. | [1] |

Synthesis of this compound: A Representative Protocol

Step 1: Formation of the Bismaleamic Acid Intermediate

-

Dissolution: Dissolve triethylene glycol diamine in a suitable aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Addition of Maleic Anhydride (B1165640): Slowly add a stoichiometric equivalent of maleic anhydride (2 moles per mole of diamine) to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction: Allow the mixture to stir for several hours at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting materials are consumed, yielding the bismaleamic acid intermediate.

Step 2: Cyclization to this compound

-

Dehydrating Agent: To the solution containing the bismaleamic acid, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to facilitate the cyclization to the bismaleimide.

-

Isolation and Purification: After the reaction is complete, the product can be isolated by precipitation in a non-solvent like cold water or ether. The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Mechanism of Action: Thiol-Maleimide Reaction

The utility of this compound as a crosslinker stems from the highly specific and efficient reaction between its maleimide groups and sulfhydryl groups. This reaction, a Michael addition, proceeds readily under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.[4]

Caption: Mechanism of the thiol-maleimide reaction.

Experimental Protocol: Protein Crosslinking with this compound

The following is a general protocol for crosslinking sulfhydryl-containing proteins using this compound.[4] Optimal conditions may vary depending on the specific proteins and desired outcome.

Materials:

-

This compound

-

Sulfhydryl-containing protein(s)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Quenching Reagent: (e.g., DTT, cysteine, or 2-mercaptoethanol)

-

Solvent for stock solution: DMSO or DMF

Procedure:

-

Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer to the desired concentration.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration typically 10- to 100-fold higher than the final desired reaction concentration.

-

Initiate Crosslinking Reaction: Add the this compound stock solution to the protein solution. The final concentration of the crosslinker should be empirically determined but is often in a 10- to 50-fold molar excess to the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching reagent to consume any unreacted maleimide groups.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Caption: Experimental workflow for protein crosslinking.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, including:

-

PROTACs: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]

-

Protein-Protein Interaction Studies: To stabilize and identify protein-protein interactions.

-

Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of drugs to antibodies.

-

Biomaterial Functionalization: To immobilize proteins or peptides onto surfaces.

The defined structure, hydrophilicity, and specific reactivity of this compound make it an invaluable reagent for the development of novel therapeutics and diagnostic tools.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 8. bachem.com [bachem.com]

BM(PEG)3 as a Homobifunctional Crosslinker: A Technical Guide

Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics research.[1] As a member of the bismaleimide (B1667444) family of crosslinkers, it features two maleimide (B117702) reactive groups at either end of a flexible, hydrophilic spacer arm.[2] This structure allows for the covalent and specific crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides.[1][3][4]

The defining feature of BM(PEG)3 is its spacer arm, which is composed of a three-unit polyethylene (B3416737) glycol (PEG) chain.[5] This PEGylated spacer imparts several advantageous properties to the reagent and the resulting conjugates, including enhanced water solubility, increased stability, reduced potential for aggregation, and lower immunogenicity.[5] These characteristics make BM(PEG)3 an ideal tool for a variety of applications, from studying protein structure and interactions to the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][6][7]

Core Properties and Specifications

The physicochemical properties of BM(PEG)3 are central to its function and application in experimental design. Key quantitative data are summarized in the table below.

Table 1: Physicochemical Properties of BM(PEG)3

| Property | Value | References |

|---|---|---|

| Full Chemical Name | 1,11-bismaleimido-triethyleneglycol | [1][3] |

| Molecular Weight | 352.34 g/mol | [1][7][8] |

| Spacer Arm Length | 17.8 Å | [1][5][9] |

| Reactive Groups | Maleimide (at both ends) | [1] |

| Reactive Toward | Sulfhydryl (-SH) groups | [1][5] |

| Chemical Reactivity | Sulfhydryl-to-Sulfhydryl | [1][5] |

| Solubility | Water Soluble | [1][5] |

| Form | Solid / Powder | [1][8] |

| Cell Permeability | No | [1][10] |

| Cleavability | Non-cleavable |[1][10] |

Reaction Mechanism and Specificity

BM(PEG)3 functions by forming stable, covalent thioether bonds between two sulfhydryl groups. The reaction is highly specific and efficient under defined conditions.

The maleimide groups at each end of the BM(PEG)3 molecule react specifically with sulfhydryls at a pH range of 6.5 to 7.5.[1][2] In this reaction, the thiol group of a cysteine residue performs a nucleophilic attack on the double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.[2] This bond is non-cleavable under physiological conditions or by common reducing agents.[2]

While maleimides can react with primary amines at a pH greater than 8, this reaction is approximately 1,000 times slower than the reaction with sulfhydryls at pH 7.[2] Unlike other reagents such as iodoacetamides, maleimides do not react with tyrosine, histidine, or methionine residues, further ensuring the specificity of the conjugation.[2] It is important to note that the maleimide ring can undergo hydrolysis, especially at pH levels above 8, which opens the ring to form a non-reactive maleamic acid.[2] Therefore, it is recommended to use freshly prepared solutions of the crosslinker.

References

- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. Thermo Scientific BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]

- 5. Thermo Scientific BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BM-PEG3 | PROTAC Linker | TargetMol [targetmol.com]

- 8. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) - CD BioSciences [celluars.com]

- 9. Crosslinking Reagents | Thermo Fisher Scientific [thermofisher.com]

- 10. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]

Introduction to BM(PEG)3 and the Role of its PEG Spacer

An In-Depth Technical Guide to the Polyethylene (B3416737) Glycol Spacer in BM(PEG)3

BM(PEG)3, or 1,11-Bis-maleimidotetraethyleneglycol, is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics research.[1] Its structure is characterized by two maleimide (B117702) reactive groups located at either end of a hydrophilic polyethylene glycol (PEG) spacer.[2] The maleimide groups are highly selective for sulfhydryl (thiol) groups, forming stable, covalent thioether bonds under specific pH conditions.[1][2]

The defining feature of BM(PEG)3 is its three-unit PEG spacer. This spacer imparts critical properties to the molecule and its conjugates, making it a valuable tool for researchers. PEGylation, the process of covalently attaching PEG chains, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4][5] The PEG spacer in BM(PEG)3 provides enhanced water solubility, increased stability, a reduction in the potential for aggregation of the conjugated molecules, and decreased immunogenicity.[6] These characteristics are particularly advantageous in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8][9]

Core Properties and Specifications

The physicochemical properties of BM(PEG)3 are essential for designing and executing crosslinking and conjugation experiments. The discrete length of the PEG chain ensures that each molecule is of a defined structure and molecular weight, leading to reproducible results.[6]

| Property | Value | Source(s) |

| Synonyms | 1,11-Bis-maleimidotetraethyleneglycol | [7][10] |

| Molecular Weight | 352.34 g/mol | [6][10] |

| Empirical Formula | C₁₆H₂₀N₂O₇ | |

| Spacer Arm Length | 17.8 Å | [6] |

| Reactive Groups | Maleimide (at both ends) | [2] |

| Target Reactivity | Sulfhydryl groups (-SH) | [1] |

| Solubility | Water Soluble | [6] |

| Appearance | Solid / Powder | [6] |

| Storage Conditions | 2-8°C or 4°C, Desiccated | [1] |

Mechanism of Action: Sulfhydryl-Maleimide Conjugation

The utility of BM(PEG)3 as a crosslinker stems from the specific and efficient reaction between its terminal maleimide groups and free sulfhydryls. This reaction is most efficient at a pH range of 6.5-7.5.[1][2] At this pH, the maleimide group is approximately 1,000 times more reactive toward a sulfhydryl group than toward a primary amine.[1] The reaction proceeds via a Michael addition, resulting in the formation of a stable, non-cleavable thioether bond.[1] Unlike some other crosslinkers, maleimides do not react with tyrosine, histidine, or methionine residues.[1]

Caption: Reaction of a BM(PEG)3 maleimide group with a sulfhydryl to form a stable thioether linkage.

Applications in Drug Development and Research

The unique properties conferred by the PEG spacer make BM(PEG)3 a versatile tool in several research and development areas.

-

PROTAC Development : BM(PEG)3 is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][10] The PEG linker provides the necessary spacing and flexibility for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improves the solubility and cell permeability of the PROTAC molecule.[8]

-

Protein Crosslinking Studies : As a homobifunctional crosslinker, BM(PEG)3 is used to study protein-protein interactions and protein oligomerization.[1] By crosslinking proteins that are in close proximity, researchers can capture transient interactions and gain insights into the quaternary structure of protein complexes.[11] Because it has a defined spacer length, it can also be used to determine intramolecular distances within a protein or intermolecular distances between interacting proteins.[1]

-

Bioconjugation : The hydrophilic PEG spacer is beneficial when conjugating molecules that have poor aqueous solubility.[3] It can be used to link peptides, small molecules, or other biologics to carrier proteins or surfaces while minimizing non-specific binding and improving the solubility of the final conjugate.[2]

Signaling Pathway: The PROTAC Mechanism

The mechanism of action for a PROTAC utilizing a linker like BM(PEG)3 involves hijacking the cell's own ubiquitin-proteasome system.

Caption: The catalytic cycle of a PROTAC, which uses a linker like BM(PEG)3 to induce protein degradation.

Experimental Protocols

The following provides a detailed, generalized protocol for crosslinking proteins in solution using BM(PEG)3. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.[1]

A. Material Preparation

-

Conjugation Buffer : Phosphate-buffered saline (PBS) at pH 7.2 or another sulfhydryl-free buffer at pH 6.5-7.5 is recommended.[1] To prevent the reoxidation of sulfhydryl groups by trace metals, it is advisable to include 5-10 mM EDTA.[1]

-

Crosslinker Stock Solution : Immediately before use, prepare a 5-20 mM stock solution of BM(PEG)3 in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] For example, to make a 20 mM solution, dissolve 3.5 mg of BM(PEG)3 in 0.5 mL of DMSO.[1]

-

Protein Sample Preparation :

-

The protein(s) of interest must contain free sulfhydryl groups. If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] After reduction, the reducing agent must be removed, for example, by using a desalting column.[1]

-

Alternatively, sulfhydryl groups can be introduced into a molecule by modifying primary amines with reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[1]

-

-

Quenching Solution : Prepare a solution to stop the reaction, such as 1 M Tris or a buffer containing a high concentration of a free thiol like cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.[1]

B. Crosslinking Procedure

-

Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a known concentration (e.g., 0.1 mM, which for a 50 kDa protein is 5 mg/mL).[1]

-

Add the BM(PEG)3 stock solution to the protein solution. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point.[1] For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM would represent a two-fold molar excess.[1]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1]

-

Stop the reaction by adding the Quenching Solution and incubate for an additional 15 minutes at room temperature. This will consume any unreacted maleimide groups.[1]

-

The crosslinked sample can then be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry. Excess, non-reacted reagent can be removed by dialysis or desalting if required for downstream applications.[1]

Caption: A typical experimental workflow for protein crosslinking using BM(PEG)3.

Conclusion

The polyethylene glycol spacer is a critical component of the BM(PEG)3 crosslinker, providing essential benefits for a range of bioconjugation applications. Its ability to enhance solubility, increase stability, and reduce non-specific interactions makes it an invaluable tool for researchers in drug development and proteomics. By understanding the core properties, mechanism of action, and experimental considerations of BM(PEG)3, scientists can effectively leverage this reagent to create advanced therapeutics and to probe the complex world of protein interactions.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. jpt.com [jpt.com]

- 5. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Sulfhydryl Group Conjugation with BM-PEG3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical aspects of conjugating sulfhydryl groups with the homobifunctional crosslinker, 1,11-bismaleimido-triethyleneglycol (BM-PEG3). This compound is a valuable tool in bioconjugation, enabling the covalent linkage of molecules containing free sulfhydryl groups, such as proteins with cysteine residues. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate.

Core Principles of Conjugation

The conjugation of a sulfhydryl group with the maleimide (B117702) moiety of this compound proceeds via a Michael addition reaction. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3] The nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[1]

However, the initial product, a thiosuccinimide linkage, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in a biological environment.[4] This can lead to the deconjugation of the linked molecules. To enhance the stability of the conjugate, the thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened maleamic acid derivative, which is resistant to the retro-Michael reaction.[5]

Quantitative Data Summary

The efficiency and kinetics of the this compound conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data related to this process.

| Parameter | Recommended Condition | Expected Efficiency/Outcome | Reference(s) |

| pH | 6.5 - 7.5 | High conjugation efficiency. | [1][2] |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. | [2] |

| Reaction Time | 1-2 hours at RT; overnight at 4°C | Varies with reactants and concentrations. | [2] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High conjugation efficiency. | [2] |

| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [2] |

| pH | Second-Order Rate Constant (k) | Notes | Reference(s) |

| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. | [2] |

| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability. | [2] |

| > 7.5 | Increased rate of side reactions | Increased reaction with primary amines and maleimide hydrolysis. | [2] |

| Linkage Type | Condition | Stability/Half-life | Reference(s) |

| Thiosuccinimide | In plasma | Susceptible to retro-Michael reaction, leading to payload shedding. | [4] |

| Hydrolyzed Thiosuccinimide | Post-conjugation hydrolysis | Resistant to retro-Michael reaction, leading to a more stable conjugate. | [5] |

| Maleimide-PEG Conjugate | 1 mM reduced glutathione, 37°C, 7 days | ~70% of the conjugate remained intact. | |

| Mono-sulfone-PEG Conjugate | 1 mM reduced glutathione, 37°C, 7 days | > 90% of the conjugate remained intact, indicating higher stability. |

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for crosslinking a thiol-containing protein using this compound. Optimization may be required for specific proteins.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide reoxidation.

-

Anhydrous DMSO or DMF

-

Quenching Solution (optional): 1 M L-cysteine or other thiol-containing compound.

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[2] If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of this compound over the protein.[2]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

-

Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Quantification of Free Sulfhydryl Groups using Ellman's Reagent

This assay is used to determine the number of free sulfhydryl groups in a protein before and after conjugation to calculate the conjugation efficiency.

Materials:

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

Cysteine hydrochloride (for standard curve)

-

Protein sample (pre- and post-conjugation)

Procedure:

-

Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Prepare Cysteine Standards: Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

-

Assay:

-

To 50 µL of each standard and protein sample in a microplate well, add 5 µL of the Ellman's Reagent Solution.

-

Include a blank containing only the Reaction Buffer and Ellman's Reagent Solution.

-

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the protein samples. The conjugation efficiency can be calculated by comparing the number of free thiols before and after the reaction.

Analysis of this compound Conjugates by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to purify the final conjugate.

Typical System:

-

Column: C4 or C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule if it has a chromophore.

Analysis: The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.

Visualizations

Caption: Reaction mechanism of sulfhydryl conjugation with this compound and subsequent pathways.

Caption: A typical experimental workflow for protein conjugation with this compound.

Caption: Logical relationship of desired reaction and competing side reactions.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using BM(PEG)3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using BM(PEG)3 (1,11-bismaleimido-triethyleneglycol), a homobifunctional, sulfhydryl-reactive crosslinker, for the covalent conjugation of proteins and other sulfhydryl-containing molecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and its conjugates.[1]

Introduction to BM(PEG)3 Crosslinking

BM(PEG)3 is a chemical crosslinking reagent used to study protein structure, oligomerization, and protein-protein interactions.[1][2] It contains two maleimide (B117702) groups at either end of a 3-unit PEG spacer, which react specifically and efficiently with reduced sulfhydryl groups (-SH), typically from cysteine residues, to form stable thioether bonds.[3][4] This reaction is most efficient at a pH range of 6.5-7.5.[1][3] The PEG spacer arm imparts greater water solubility to proteins and other molecules to which it is conjugated, reduces the potential for aggregation, and can decrease immunogenicity.[2][3]

Key Features of BM(PEG)3:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful protein crosslinking using BM(PEG)3. Empirical testing is often necessary to determine the optimal conditions for specific applications.[1]

| Parameter | Recommended Range | Notes |

| BM(PEG)3 Concentration | 2- to 10-fold molar excess over protein | A 2- or 3-fold molar excess is a common starting point.[1] Higher ratios may be needed for complex protein mixtures or to drive the reaction to completion.[6] |

| Protein Concentration | 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein) | This is a general guideline; the optimal concentration can vary depending on the protein.[1] |

| Reaction pH | 6.5 - 7.5 | The maleimide group is ~1000 times more reactive toward a free sulfhydryl than an amine at pH 7.[1] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide groups can increase.[1] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Incubation at 4°C can be extended to overnight to optimize crosslinking.[6] |

| Reaction Time | 30 minutes to 2 hours | Longer incubation times (e.g., overnight at 4°C) may be required for some applications.[1][6] |

| Quenching Reagent | 10-50 mM Cysteine, DTT, or β-mercaptoethanol | Quenching stops the crosslinking reaction by consuming unreacted maleimide groups.[1] |

Experimental Protocols

This section provides a detailed step-by-step protocol for a typical protein crosslinking experiment using BM(PEG)3.

Materials and Reagents

-

BM(PEG)3 (e.g., Thermo Scientific™ Pierce™ BM(PEG)3)[4]

-

Sulfhydryl-containing protein(s) of interest

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent the reoxidation of disulfide bonds.[1]

-

Solvent for BM(PEG)3: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] The reagent can also be dissolved in warm (37°C) water at <10 mg/mL.[1]

-

Quenching Solution: 0.5-1 M Cysteine, DTT, or other thiol-containing reagent.[1]

-

(Optional) Desalting columns or dialysis equipment for removing excess crosslinker and quenching reagent.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for protein crosslinking using BM(PEG)3.

Detailed Protocol

-

Prepare the Protein Sample:

-

Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a final concentration of approximately 0.1 mM.[1]

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like TCEP or DTT. It is crucial to remove the reducing agent before adding the BM(PEG)3 crosslinker, for example, by using a desalting column.[1]

-

-

Prepare the BM(PEG)3 Stock Solution:

-

Immediately before use, weigh a small amount of BM(PEG)3 and dissolve it in DMF or DMSO to a concentration of 5-20 mM.[1] For example, to make a 20 mM solution, dissolve 3.5 mg of BM(PEG)3 in 0.5 mL of DMF or DMSO.[1]

-

Note: The reagent is sensitive to moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

-

-

Perform the Crosslinking Reaction:

-

Add the BM(PEG)3 stock solution to the protein solution to achieve the desired molar excess. For a 2-fold molar excess with a 0.1 mM protein solution, add 10 µL of a 20 mM BM(PEG)3 stock solution per 1 mL of protein solution.[1]

-

The reaction mixture may appear cloudy initially due to the low aqueous solubility of the crosslinker, but it should become clearer as the reaction proceeds.[1]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] Optimal incubation times may need to be determined empirically.[7]

-

-

Quench the Reaction:

-

Remove Excess Reagents:

-

(Optional but recommended) Remove excess non-reacted crosslinker and quenching reagent by using a desalting column or through dialysis.[1]

-

-

Analyze the Crosslinked Products:

-

The crosslinked protein mixture can be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to determine the extent of crosslinking and identify the crosslinked products.

-

Reaction Chemistry

The following diagram illustrates the reaction between the maleimide groups of BM(PEG)3 and the sulfhydryl groups of a protein.

Caption: Reaction of BM(PEG)3 with protein sulfhydryl groups.

Troubleshooting and Considerations

-

No or Low Crosslinking Efficiency:

-

Ensure that free sulfhydryls are available on the protein. If necessary, reduce disulfide bonds and remove the reducing agent before crosslinking.[7]

-

Optimize the molar ratio of BM(PEG)3 to protein; a higher excess may be required.[7]

-

Increase the incubation time or temperature.[6]

-

Confirm the reactivity of the BM(PEG)3, as the maleimide groups can hydrolyze over time, especially in aqueous solutions at pH > 8.[1]

-

-

Protein Precipitation:

-

Non-specific Reactions:

-

Maintain the reaction pH between 6.5 and 7.5 to minimize the reaction of maleimides with primary amines.[1]

-

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]

- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 5. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Step-by-Step Guide to BM-PEG3 Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of BM-PEG3 (1,11-bismaleimido-triethyleneglycol), a homobifunctional crosslinker, in bioconjugation. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for conjugating this compound to sulfhydryl-containing molecules such as proteins, peptides, and antibodies.

Introduction to this compound Conjugation

This compound is a versatile chemical crosslinker that contains two maleimide (B117702) groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups react specifically and efficiently with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form stable, covalent thioether bonds.[1] The PEG spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of the modified biomolecule.

The specificity of the maleimide-thiol reaction allows for targeted conjugation to cysteine residues in proteins and peptides. This makes this compound an invaluable tool for a variety of applications, including:

-

Studying Protein-Protein Interactions: By crosslinking interacting proteins, their association can be stabilized for identification and characterization.

-

Creating Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be linked to a monoclonal antibody, enabling targeted delivery to cancer cells.

-

Developing PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the degradation of the target protein.

-

Immobilizing Proteins: Proteins can be covalently attached to surfaces or matrices for various biochemical assays.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes the impact of these parameters on the conjugation reaction.

| Parameter | Recommended Range | Effect on Reaction | Notes |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. | Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues).[1][2] |

| Temperature | 4°C to 25°C (Room Temperature) | Higher temperatures increase the reaction rate. | Reactions at 4°C are slower and may require overnight incubation but can be beneficial for sensitive proteins. Reactions at room temperature are typically complete within 1-2 hours.[3] |

| Molar Ratio (this compound:Thiol) | 2:1 to 20:1 | A molar excess of this compound drives the reaction towards completion. | A 2-3 fold molar excess is often sufficient for protein-protein crosslinking. For labeling, a 10-20 fold excess may be used. The optimal ratio should be determined empirically for each specific application. |

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the execution of a typical this compound conjugation reaction.

Materials

-

This compound crosslinker

-

Protein/peptide with free sulfhydryl groups

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS), pH 6.5-7.5. It is recommended to include 1-5 mM EDTA to chelate divalent metals that can catalyze thiol oxidation.

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

Quenching Reagent: A small molecule thiol such as 2-mercaptoethanol (B42355) or L-cysteine.

-

Anhydrous DMSO or DMF for preparing the this compound stock solution.

-

Desalting columns or dialysis equipment for purification.

Protocol 1: Preparation of Reagents

-

Conjugation Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH to between 6.5 and 7.5. Degas the buffer to remove dissolved oxygen, which can oxidize free thiols.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

-

Protein/Peptide Solution: Dissolve the sulfhydryl-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

Protocol 2: Reduction of Disulfide Bonds (Optional)

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols for conjugation.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.

-

If using DTT, it must be removed after reduction and before adding this compound, as it contains a free thiol that will react with the maleimide. This can be achieved using a desalting column.

Protocol 3: this compound Conjugation Reaction

-

Add the desired molar excess of the this compound stock solution to the protein/peptide solution. Add the crosslinker dropwise while gently stirring.

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours to overnight at 4°C.

-

Quenching the Reaction: To stop the reaction and consume any unreacted this compound, add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

Protocol 4: Purification of the Conjugate

Remove excess crosslinker and other reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). The choice of purification method will depend on the size and properties of the resulting conjugate.

Mandatory Visualizations

Experimental Workflow for this compound Conjugation

Caption: A step-by-step workflow for this compound conjugation.

Signaling Pathway Example: Investigating Akt Protein-Protein Interactions

Chemical crosslinking is a powerful technique to identify and study protein-protein interactions within signaling pathways. For instance, crosslinkers can be used to stabilize the transient interactions of the protein kinase Akt with its binding partners, which are crucial for regulating cell survival and proliferation. In a typical experiment, a cell lysate is treated with a crosslinker to covalently link Akt to its interacting proteins. The Akt complexes are then immunoprecipitated and identified by mass spectrometry.

References

Application Notes and Protocols for BM-PEG3 in Sulfhydryl Targeting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BM-PEG3 (1,11-Bismaleimido-triethyleneglycol), a homobifunctional, maleimide (B117702) crosslinker, for the specific targeting and conjugation of sulfhydryl groups (-SH). The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of this reagent, making it a versatile tool in bioconjugation, drug development, and proteomics research.

Introduction to this compound

This compound is a crosslinking reagent featuring two maleimide groups at either end of a three-unit polyethylene glycol spacer.[1][2] This structure allows for the covalent linkage of two sulfhydryl-containing molecules, such as proteins with cysteine residues, peptides, or other thiol-modified compounds. The maleimide groups exhibit high specificity for sulfhydryl groups within a pH range of 6.5-7.5, resulting in the formation of a stable, irreversible thioether bond.[1][3]

The PEG spacer arm imparts several advantageous properties, including increased water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and improve the stability of the labeled molecules.[3] This makes this compound an ideal choice for applications requiring the modification of biomolecules in aqueous environments.

Key Features of this compound:

-

Reactive Groups: Maleimide (at both ends)[1]

Reaction Mechanism and Specificity

The conjugation of this compound to sulfhydryl groups proceeds via a Michael addition reaction. The maleimide group reacts specifically with the nucleophilic sulfhydryl group of a cysteine residue to form a stable thioether linkage.

Caption: Reaction of this compound with a sulfhydryl group.

The reaction is highly specific for sulfhydryls at a pH between 6.5 and 7.5.[1][3] While maleimides can react with primary amines at a pH greater than 8.0, the reaction rate with sulfhydryls at pH 7.0 is approximately 1,000 times faster.[3] Unlike some other crosslinkers, maleimides do not react with tyrosine, histidine, or methionine residues.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 352.34 g/mol | [1][5] |

| Spacer Arm Length | 17.8 Å | [1] |

| Optimal Reaction pH | 6.5 - 7.5 | [3] |

| Reaction Time (Room Temp) | 1 hour | [3] |

| Reaction Time (4°C) | 2 hours | [3] |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [5] |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |

Experimental Protocols

This section provides detailed protocols for the use of this compound in sulfhydryl-to-sulfhydryl crosslinking applications.

Material Preparation

A. Reagents and Buffers:

-

This compound Crosslinker: Store desiccated at 4°C upon receipt.[3]

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2 or another sulfhydryl-free buffer within the pH range of 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent the reoxidation of disulfide bonds.[3]

-

Solvent for Stock Solution: High-purity, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

-

Quenching Solution (Optional): A concentrated solution (0.5-1 M) of a thiol-containing compound such as Dithiothreitol (DTT), 2-Mercaptoethanol, or Cysteine.[3]

-

Sulfhydryl-Containing Protein/Peptide: The target molecule for labeling. If necessary, disulfide bonds can be reduced to free sulfhydryls using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[3][6]

B. Preparation of this compound Stock Solution:

-

Immediately before use, weigh a small amount of this compound.

-

Dissolve the this compound in DMF or DMSO to create a stock solution, typically at a concentration of 5-20 mM. For example, to make a 20 mM solution, dissolve 3.5 mg of this compound in 0.5 mL of DMF or DMSO.[3]

-

Alternatively, the reagent can be dissolved in warm (37°C) water at a concentration of less than 10 mg/mL.[3]

Protocol for Protein Crosslinking

The following protocol describes a general procedure for crosslinking sulfhydryl-containing proteins. Optimization may be required for specific applications.

Caption: General workflow for protein crosslinking with this compound.

Procedure:

-

Prepare the Protein Solution: Dissolve the sulfhydryl-containing protein(s) in the Conjugation Buffer at a desired concentration (e.g., 0.1 mM).[3] If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryls. This can be achieved by treating the protein with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[3][6]

-

Add the Crosslinker: Add the freshly prepared this compound stock solution to the protein solution. A 2- to 3-fold molar excess of the crosslinker over the protein is generally recommended as a starting point.[3] For a 0.1 mM protein solution, a final crosslinker concentration of 0.2 mM would be a 2-fold molar excess.

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature or for 2 hours at 4°C.[3] The optimal incubation time may need to be determined empirically.

-

Quench the Reaction (Optional): To stop the crosslinking reaction, a quenching solution containing a free thiol can be added. Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[3]

-

Purify the Conjugate: Remove excess, non-reacted this compound and quenching reagents by using a desalting column or through dialysis.[3]

Important Considerations and Troubleshooting

-

pH Control: Maintaining the pH between 6.5 and 7.5 is critical for the specificity of the maleimide-sulfhydryl reaction.[3][7] At pH values above 7.5, the hydrolysis of the maleimide group and its reactivity towards primary amines can increase.[3]

-

Reagent Stability: this compound is sensitive to moisture. It is important to warm the vial to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh and used immediately, as the maleimide group can hydrolyze in aqueous solutions.[3]

-

Protein Solubility: The addition of DMF or DMSO from the crosslinker stock solution should be monitored, as high concentrations (typically >10-15%) can cause protein precipitation.[3]

-

Troubleshooting Low Conjugation Efficiency: If low or no conjugation is observed, consider the following:

-

Incomplete Reduction: Ensure complete reduction of disulfide bonds if applicable.[7]

-

Oxidation of Thiols: Work with degassed buffers and consider performing the reaction under an inert atmosphere to prevent the re-oxidation of free sulfhydryls.[7]

-

Hydrolysis of Maleimide: Prepare the this compound stock solution immediately before use and ensure the reaction pH is not too high.[7]

-

Applications of this compound

The unique properties of this compound make it suitable for a wide range of applications in research and development:

-

Protein-Protein Interaction Studies: Crosslinking proteins to identify and characterize interaction partners.[3]

-

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[8]

-

Peptide Dimerization and Modification: Creating dimeric peptides or introducing PEG spacers for improved properties.[6]

-

PEGylation: Modifying proteins or peptides with PEG to enhance solubility, stability, and reduce immunogenicity.[8][9]

-

Surface Modification: Immobilizing proteins or other molecules onto surfaces for biosensor and diagnostic applications.[8]

-

PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][10]

By following these guidelines and protocols, researchers can effectively utilize this compound for their specific sulfhydryl targeting needs, leading to the successful development of novel bioconjugates and therapeutic agents.

References

- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]

- 2. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | PROTAC Linker | TargetMol [targetmol.com]

Application Notes and Protocols for Studying Protein-Protein Interactions Using BM(PEG)3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cross-linking agent BM(PEG)3 for the investigation of protein-protein interactions. Detailed protocols for cross-linking, co-immunoprecipitation (Co-IP), and mass spectrometry (MS) sample preparation are provided, along with expected data outcomes and visualizations of experimental workflows.

Introduction to BM(PEG)3

BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) is a homobifunctional cross-linking reagent that covalently links proteins through their sulfhydryl groups.[1][2] Its structure features two maleimide (B117702) groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm.[1][2] The maleimide groups specifically react with the sulfhydryl (-SH) groups of cysteine residues at a pH range of 6.5-7.5, forming stable thioether bonds.[1][2]

The PEG spacer arm imparts several advantageous properties, including increased water solubility of the reagent and the resulting protein conjugates, which helps to prevent precipitation during the cross-linking procedure.[1][2][3] This feature makes BM(PEG)3 particularly suitable for studying protein interactions in aqueous environments. The defined length of the spacer arm (17.8 Å) allows for the establishment of distance constraints between interacting cysteine residues, providing valuable information for structural biology studies.[3][4][5]

Key Applications

-

Mapping Protein-Protein Interaction Interfaces: By identifying cross-linked peptides via mass spectrometry, researchers can pinpoint the specific regions of proteins that are in close proximity in a complex.

-

Stabilizing Transient or Weak Interactions: Cross-linking can "capture" fleeting interactions, making them amenable to detection by techniques such as Co-IP and MS.

-

Determining Protein Complex Stoichiometry and Architecture: The pattern of cross-linked products can provide insights into the number of subunits in a complex and their spatial arrangement.[1][2]

-

Probing Conformational Changes: Changes in cross-linking patterns can indicate conformational shifts in proteins or protein complexes upon ligand binding or other stimuli.

Data Presentation: Properties and Expected Outcomes

Table 1: Physical and Chemical Properties of BM(PEG)3

| Property | Value | Reference |

| Molecular Weight | 352.34 g/mol | [4] |

| Spacer Arm Length | 17.8 Å | [3][4][5] |

| Reactive Groups | Maleimide | [1][2] |

| Target Functional Group | Sulfhydryl (-SH) | [1][2] |

| Reaction pH | 6.5 - 7.5 | [1][2] |

| Solubility | Water Soluble | [1][3][5] |

| Cleavability | Non-cleavable | [1] |

| Cell Permeability | No | [4] |

Table 2: Expected Quantitative Data from BM(PEG)3 Cross-Linking Experiments

| Experiment | Quantitative Data | Interpretation |

| SDS-PAGE Analysis | Appearance of higher molecular weight bands corresponding to cross-linked protein complexes. | Confirmation of protein-protein interaction. Estimation of complex stoichiometry based on band sizes. |

| Co-Immunoprecipitation | Increased pull-down of interacting partners in the presence of BM(PEG)3 compared to the non-cross-linked control. | Stabilization of the protein interaction, allowing for more robust detection. |

| Mass Spectrometry (MS) | Identification of inter- and intra-protein cross-linked peptides. Mass addition of 352.13 Da for each BM(PEG)3 modification. | Precise mapping of interaction interfaces and residues in close proximity. |

| Quantitative MS (e.g., SILAC, TMT) | Ratios of cross-linked peptides between different experimental conditions (e.g., with and without a specific stimulus). | Quantification of changes in protein-protein interactions in response to cellular signals or drug treatment. |

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking with BM(PEG)3

This protocol describes the basic procedure for cross-linking two or more purified proteins in solution.

Materials:

-

Purified proteins of interest in a sulfhydryl-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.

-

BM(PEG)3 crosslinker.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine.

-

SDS-PAGE loading buffer.

Procedure:

-

Prepare Protein Solution: Dissolve the purified proteins in the reaction buffer to a final concentration of 1-10 µM.

-

Prepare BM(PEG)3 Stock Solution: Immediately before use, dissolve BM(PEG)3 in DMF or DMSO to a concentration of 10-20 mM.

-

Cross-Linking Reaction: Add the BM(PEG)3 stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein concentration. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the cross-linked products by SDS-PAGE followed by Coomassie blue or silver staining, or by Western blotting.

Protocol 2: Cross-Linking Coupled with Co-Immunoprecipitation (Co-IP)

This protocol is designed to stabilize protein interactions within a cell lysate prior to immunoprecipitation.

Materials:

-

Cultured cells expressing the proteins of interest.

-

Lysis buffer (e.g., RIPA buffer without reducing agents).

-

Protease and phosphatase inhibitor cocktails.

-

BM(PEG)3 crosslinker.

-

Quenching solution (1 M Tris-HCl, pH 7.5).

-

Primary antibody against the "bait" protein.

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

Procedure:

-

Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Cross-Linking: Add BM(PEG)3 (from a freshly prepared stock in DMSO) to the clarified lysate. A final concentration of 1-2 mM is a good starting point, but should be optimized. Incubate for 30 minutes at 4°C with gentle rotation.

-

Quenching: Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubating for 15 minutes.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes. b. Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C. c. Add fresh protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting to detect the "bait" and "prey" proteins.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing cross-linked protein samples for identification of interaction sites by mass spectrometry.

Materials:

-

Cross-linked protein sample (from Protocol 1 or 2).

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Formic acid.

-

C18 desalting columns.

Procedure:

-

Denaturation and Reduction: Denature the protein sample in 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylation: Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

-

Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS data.

Mandatory Visualizations

Caption: Reaction scheme of BM(PEG)3 cross-linking.

Caption: Workflow for Co-IP with cross-linking.

References

- 1. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Revolutionizing Targeted Protein Degradation: Application Notes and Protocols for BM-PEG3 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. Among the various linker strategies, those incorporating polyethylene (B3416737) glycol (PEG) units, such as the BM-PEG3 linker, have garnered significant attention for their ability to impart favorable physicochemical properties.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing PEG3-based linkers. We will explore three distinct PEG3-containing linkers: 1,11-Bis-maleimidotetraethyleneglycol (this compound) , a branched NH-bis(PEG3-Boc) linker, and the Thalidomide-O-PEG3-alcohol building block. These notes are intended to guide researchers in the design, synthesis, and characterization of novel PROTACs for therapeutic development.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[1]

Quantitative Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs synthesized using different PEG3-based linkers.

Note: Specific quantitative data for PROTACs utilizing the 1,11-Bis-maleimidotetraethyleneglycol (this compound) linker is not extensively available in the public domain. The data presented below for a bis-maleimide linker is representative of this class of linkers. Data for PROTACs synthesized with NH-bis(PEG3-Boc) is also limited, and the table provides an illustrative example of what might be expected.

Table 1: Representative Degradation Data for PROTACs with a Bis-Maleimide PEG Linker

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| Rep-BM-PEG-1 | Example Kinase | VHL | Bis-Maleimide PEG | 85 | >90 | Cancer Cell Line |

Table 2: Illustrative Degradation Data for PROTACs with an NH-bis(PEG3-Boc) Linker

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| Illus-NH-PEG3-1 | Bromodomain Protein | Cereblon | Branched PEG3 | 50-100 | ~90 | Leukemia Cell Line |

Table 3: Degradation Data for a PROTAC Utilizing a Thalidomide-O-PEG3-alcohol Building Block

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| Palbociclib-Pomalidomide | CDK4/6 | Cereblon | PEG3 | ~15 (CDK4), ~34.1 (CDK6) | >90 | Breast Cancer Cell Line |

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTACs using the three aforementioned PEG3-based linkers and for the key experiments to evaluate their performance.

Protocol 1: Synthesis of a PROTAC using 1,11-Bis-maleimidotetraethyleneglycol (this compound)

This protocol describes a general method for conjugating a thiol-containing protein of interest (POI) ligand and a thiol-containing E3 ligase ligand to the this compound linker.

Materials:

-

1,11-Bis-maleimidotetraethyleneglycol (this compound)

-

Thiol-containing POI ligand

-

Thiol-containing E3 ligase ligand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional)

Procedure:

-

Dissolve the thiol-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

If disulfide bond formation is a concern, add TCEP (0.1-0.5 eq).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

-

Once the first conjugation is complete, add the thiol-containing E3 ligase ligand (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for another 2-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Synthesis of a PROTAC using NH-bis(PEG3-Boc)

This protocol outlines a multi-step synthesis leveraging the orthogonal reactivity of the amine groups on the NH-bis(PEG3-Boc) linker.[1]

Step 1: Functionalization of the Central Amine

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[1]

-

Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

-

Add a solution of NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.[1]

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.[1]

-

Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous NaHCO3, water, and brine.[1]

-

Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the E3-Linker-bis(Boc) intermediate.[1]

Step 2: Boc Deprotection

-

Dissolve the intermediate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[1]

-

Stir at room temperature for 1-2 hours.[1]

-

Concentrate under reduced pressure to remove solvent and excess TFA.[1]

Step 3: Conjugation to POI Ligand

-

Dissolve the deprotected intermediate from Step 2 and a carboxylic acid-functionalized POI ligand (2.2 eq) in anhydrous DMF.

-

Add HATU (2.4 eq) and DIPEA (4.0 eq).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC using preparative HPLC.

References

Application Notes and Protocols for Labeling Proteins with BM(PEG)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinker used for covalently linking molecules that contain sulfhydryl (-SH) groups.[1][2] The reagent features two maleimide (B117702) groups at either end of a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl groups, typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1][2] This reaction results in the formation of a stable thioether bond.[1] The inclusion of the PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and immunogenicity.[3] These characteristics make BM(PEG)3 a valuable tool in bioconjugation for applications such as studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing protein-based therapeutics.[4][5]

Chemical Reaction and Signaling Pathway

The fundamental reaction of BM(PEG)3 with a protein involves the Michael addition of a thiol group from a cysteine residue to the double bond of the maleimide ring. This process is highly efficient and specific at a pH range of 6.5-7.5, leading to the formation of a stable thioether linkage.[1]

Caption: Chemical reaction of BM(PEG)3 with protein sulfhydryl groups.

Experimental Workflow

The general workflow for labeling a protein with BM(PEG)3 involves several key steps, from protein preparation to purification and analysis of the final conjugate.

Caption: Experimental workflow for protein labeling with BM(PEG)3.

Data Presentation: Key Reaction Parameters